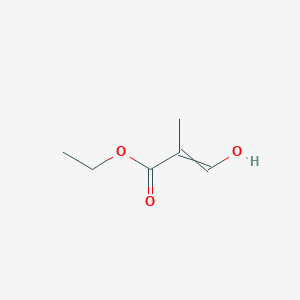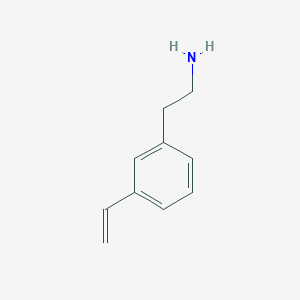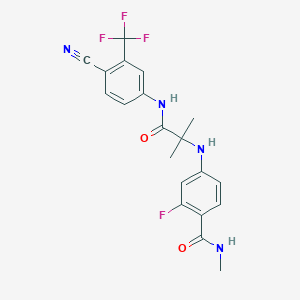
4-((1-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)amino)-2-fluoro-N-methylbenzamide
描述
4-((1-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)amino)-2-fluoro-N-methylbenzamide is a complex organic compound characterized by the presence of cyano, trifluoromethyl, and fluorobenzamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)amino)-2-fluoro-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-((1-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)amino)-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-((1-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)amino)-2-fluoro-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
作用机制
The mechanism of action of 4-((1-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)amino)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline, used as a starting material in the synthesis of various compounds.
N-(4-Cyano-3-trifluoromethyl-phenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide: Known for its antiandrogen activity and used in therapeutic applications.
Uniqueness
4-((1-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)amino)-2-fluoro-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and cyano groups enhance its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
1289942-55-7 |
|---|---|
分子式 |
C20H18F4N4O2 |
分子量 |
422.4 g/mol |
IUPAC 名称 |
4-[[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxopropan-2-yl]amino]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C20H18F4N4O2/c1-19(2,28-13-6-7-14(16(21)9-13)17(29)26-3)18(30)27-12-5-4-11(10-25)15(8-12)20(22,23)24/h4-9,28H,1-3H3,(H,26,29)(H,27,30) |
InChI 键 |
DWOZGYGNKMSXPV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)NC2=CC(=C(C=C2)C(=O)NC)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
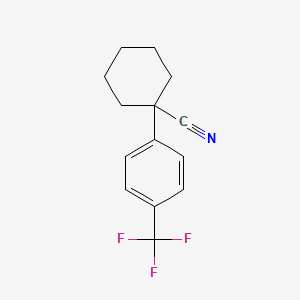
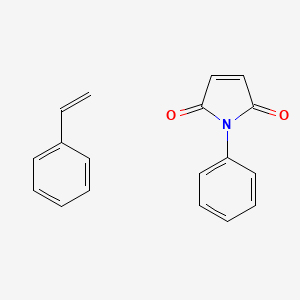
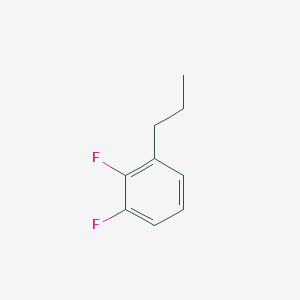
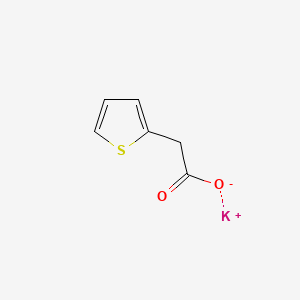
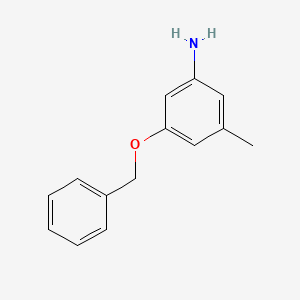
![2-Mercaptobenzo[d]oxazole-4-carbonitrile](/img/structure/B8659674.png)
![2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8659682.png)
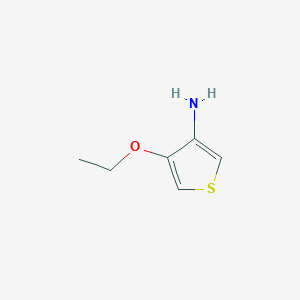

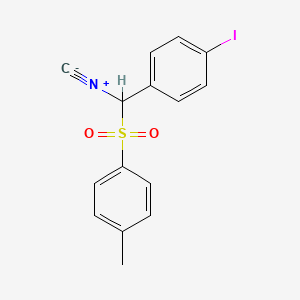
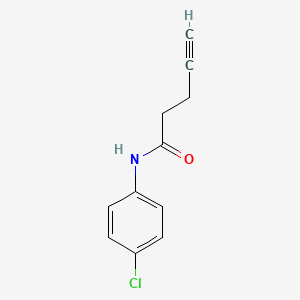
![2,2'-[Ethane-1,2-diylbis(iminomethanediyl)]bis(4,6-di-tert-butylphenol)](/img/structure/B8659715.png)
